4-Ethoxy-4-methoxy-2-methylbut-2-enal
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Overview
Description
4-Ethoxy-4-methoxy-2-methylbut-2-enal is an organic compound with the molecular formula C8H14O3. It is an α,β-unsaturated aldehyde, characterized by the presence of both ethoxy and methoxy groups attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-methoxy-2-methylbut-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 4-ethoxy-2-methylbutanal with methanol in the presence of a base catalyst. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methoxy-2-methylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-4-methoxy-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methoxy-2-methylbut-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in enzyme-catalyzed reactions, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-methylbut-2-enal: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylbut-2-enal: Similar structure but lacks the ethoxy group.
4-Ethoxy-4-methoxybut-2-enal: Similar structure but lacks the methyl group.
Uniqueness
4-Ethoxy-4-methoxy-2-methylbut-2-enal is unique due to the presence of both ethoxy and methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
55352-43-7 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-ethoxy-4-methoxy-2-methylbut-2-enal |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10-3)5-7(2)6-9/h5-6,8H,4H2,1-3H3 |
InChI Key |
GNBWNRHLUMZUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C(C)C=O)OC |
Origin of Product |
United States |
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